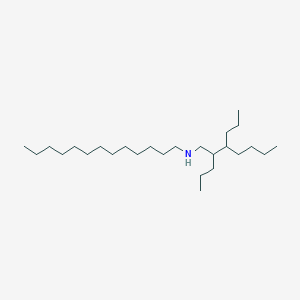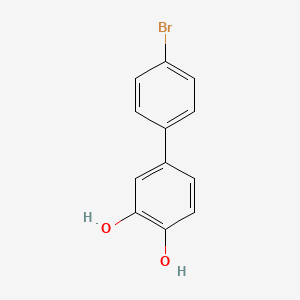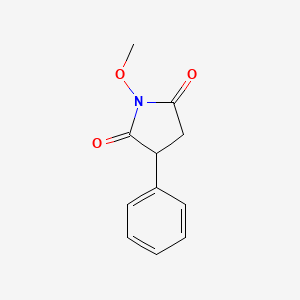
N-Methoxy-2-phenylsuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-2-phenylsuccinimide is a chemical compound belonging to the succinimide family. Succinimides are known for their applications in various fields, including pharmaceuticals, where they are used as anticonvulsants. This compound is structurally characterized by a succinimide ring substituted with a methoxy group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-2-phenylsuccinimide can be achieved through various synthetic routes. One common method involves the reaction of N-phenylsuccinimide with methanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-2-phenylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methoxy-2-phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-2-phenylsuccinimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methoxy-2-phenylsuccinimide involves its interaction with molecular targets in the body. It is known to bind to T-type voltage-sensitive calcium channels, which play a crucial role in regulating calcium ion entry into cells. This interaction modulates various calcium-dependent processes, including muscle contraction, neurotransmitter release, and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-Phenylsuccinimide: Lacks the methoxy group, making it less versatile in certain reactions.
Methsuximide: Contains a dimethyl group instead of a methoxy group, leading to different pharmacological properties.
Phensuximide: Similar to methsuximide but with a different substitution pattern.
Uniqueness
This structural feature allows for more diverse chemical modifications and interactions compared to its analogs .
Properties
CAS No. |
66064-08-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-methoxy-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-15-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
VMABOKLGFTUARO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)CC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


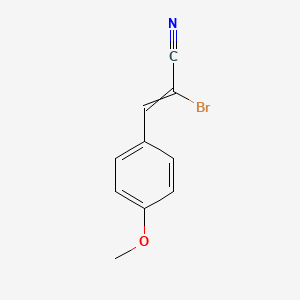

![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
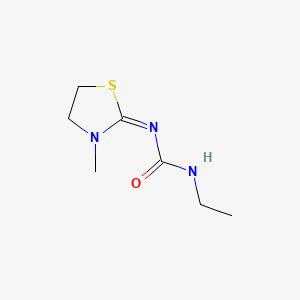
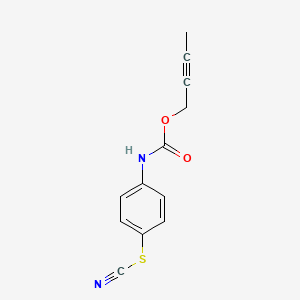
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
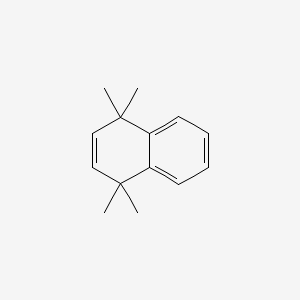
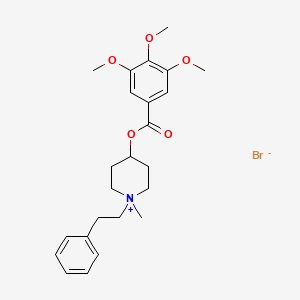
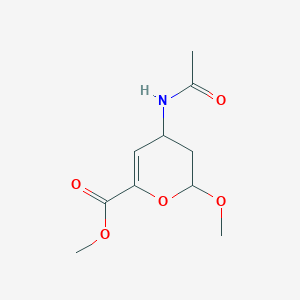
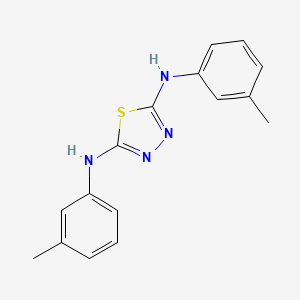
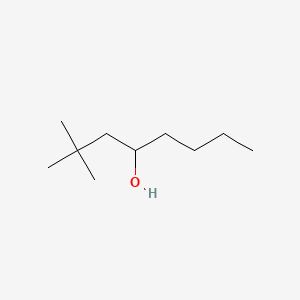
phosphanium chloride](/img/structure/B14463232.png)
